Cas no 89166-57-4 ((2-hydroxypropanoyl)urea)

(2-hydroxypropanoyl)urea 化学的及び物理的性質
名前と識別子
-
- Propanamide,N-(aminocarbonyl)-2-hydroxy-
- N-carbamoyl-2-hydroxypropanamide
- Urea, lactoyl- (7CI)
- (2-hydroxypropanoyl)urea
-
- MDL: MFCD12137910
- インチ: 1S/C4H8N2O3/c1-2(7)3(8)6-4(5)9/h2,7H,1H3,(H3,5,6,8,9)
- InChIKey: FVJIHRLRPLVRAZ-UHFFFAOYSA-N
- SMILES: N(C(=O)C(C)O)C(N)=O
(2-hydroxypropanoyl)urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-212103-0.1g |
(2-hydroxypropanoyl)urea |
89166-57-4 | 95% | 0.1g |
$337.0 | 2023-09-16 | |
Enamine | EN300-212103-1.0g |
(2-hydroxypropanoyl)urea |
89166-57-4 | 95% | 1g |
$0.0 | 2023-06-08 | |
TRC | B447598-50mg |
(2-hydroxypropanoyl)urea |
89166-57-4 | 50mg |
$ 250.00 | 2022-06-07 | ||
1PlusChem | 1P003WX7-250mg |
Propanamide,N-(aminocarbonyl)-2-hydroxy- |
89166-57-4 | 95% | 250mg |
$657.00 | 2024-04-20 | |
Enamine | EN300-212103-10g |
(2-hydroxypropanoyl)urea |
89166-57-4 | 95% | 10g |
$4176.0 | 2023-09-16 | |
1PlusChem | 1P003WX7-2.5g |
Propanamide,N-(aminocarbonyl)-2-hydroxy- |
89166-57-4 | 95% | 2.5g |
$2414.00 | 2024-04-20 | |
1PlusChem | 1P003WX7-500mg |
Propanamide,N-(aminocarbonyl)-2-hydroxy- |
89166-57-4 | 95% | 500mg |
$999.00 | 2024-04-20 | |
A2B Chem LLC | AB81835-1g |
Propanamide,N-(aminocarbonyl)-2-hydroxy- |
89166-57-4 | 95% | 1g |
$1058.00 | 2024-04-19 | |
A2B Chem LLC | AB81835-100mg |
Propanamide,N-(aminocarbonyl)-2-hydroxy- |
89166-57-4 | 95% | 100mg |
$390.00 | 2024-04-19 | |
TRC | B447598-100mg |
(2-hydroxypropanoyl)urea |
89166-57-4 | 100mg |
$ 365.00 | 2022-06-07 |
(2-hydroxypropanoyl)urea 関連文献
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
(2-hydroxypropanoyl)ureaに関する追加情報
Professional Introduction to (2-hydroxypropanoyl)urea (CAS No. 89166-57-4)
(2-hydroxypropanoyl)urea, chemically designated as CAS No. 89166-57-4, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound, characterized by its urea functional group and a 2-hydroxypropanoyl side chain, has garnered attention due to its versatile applications in synthetic chemistry and potential utility in drug development. The unique structural features of this molecule make it a valuable intermediate in the synthesis of various bioactive molecules, including those with therapeutic implications.
The 2-hydroxypropanoyl moiety introduces a hydroxyl group into the molecular framework, which can participate in hydrogen bonding and other interactions, making it particularly useful in the design of molecules that require specific binding affinities or solubility characteristics. This feature has been exploited in recent studies aimed at developing novel ligands for enzyme inhibition and receptor binding. The urea component, on the other hand, provides a polar and nitrogen-rich environment that can enhance the compound's solubility in aqueous systems, facilitating its use in formulations requiring biological compatibility.
In recent years, there has been a growing interest in the development of urea-based compounds as pharmacological agents. The versatility of the urea group allows for the creation of molecules with diverse biological activities. For instance, derivatives of (2-hydroxypropanoyl)urea have been investigated for their potential as antimicrobial agents, owing to the ability of the urea moiety to disrupt bacterial cell membranes. Additionally, the hydroxyl group can be further functionalized to introduce additional pharmacophores, enhancing the compound's interaction with biological targets.
One of the most compelling aspects of (2-hydroxypropanoyl)urea is its role as a building block in medicinal chemistry. Its structural simplicity allows for easy modification, enabling chemists to tailor its properties for specific applications. Researchers have utilized this compound to synthesize novel heterocyclic structures, which are known to exhibit a wide range of biological activities. These efforts have led to the discovery of several promising lead compounds that are currently undergoing further investigation in preclinical studies.
The synthesis of (2-hydroxypropanoyl)urea involves well-established organic chemistry techniques, making it accessible for large-scale production. The reaction typically proceeds via the condensation of acetoacetic acid derivatives with urea under controlled conditions. This synthetic route is both efficient and cost-effective, ensuring that sufficient quantities of the compound can be produced for research and development purposes. The availability of this compound has facilitated numerous studies aimed at exploring its potential applications in pharmaceuticals and materials science.
In materials science, (2-hydroxypropanoyl)urea has been investigated for its potential use in polymer chemistry. Its ability to form hydrogen bonds with other functional groups makes it an excellent candidate for cross-linking agents and additives that improve material properties such as flexibility and thermal stability. Additionally, the compound's solubility characteristics make it suitable for use in solution-based processing techniques, such as spin coating and inkjet printing, which are increasingly employed in the fabrication of advanced materials.
Recent advancements in computational chemistry have also highlighted the importance of (2-hydroxypropanoyl)urea as a model compound for studying molecular interactions. High-throughput virtual screening methods have been employed to identify potential binding partners for this molecule, leading to the discovery of novel drug candidates with improved efficacy and reduced side effects. These computational approaches have significantly accelerated the drug discovery process by allowing researchers to predict molecular interactions with high accuracy.
The environmental impact of (2-hydroxypropanoyl)urea has also been a subject of interest. Studies have shown that this compound is biodegradable under certain conditions, suggesting that it can be safely used in applications where environmental persistence is a concern. Furthermore, efforts are underway to develop green synthetic routes that minimize waste and reduce energy consumption during production. These sustainable practices are essential for ensuring that chemical compounds like (2-hydroxypropanoyl)urea can be utilized without adverse environmental consequences.
In conclusion, (2-hydroxypropanoyl)urea (CAS No. 89166-57-4) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features make it an invaluable tool for synthetic chemists and researchers working on drug development and advanced materials. As our understanding of molecular interactions continues to evolve, compounds like (2-hydroxypropanoyl)urea will undoubtedly play a crucial role in shaping the future of chemical research and innovation.
89166-57-4 ((2-hydroxypropanoyl)urea) Related Products
- 2580219-20-9(tert-butyl 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate)
- 2106571-86-0((2S)-2-amino-1-(1,3-thiazol-5-yl)butan-1-one)
- 2229155-28-4(tert-butyl 2-1-(aminooxy)ethyl-5,5-dimethylpiperidine-1-carboxylate)
- 1805212-23-0(3-Amino-6-cyano-4-(difluoromethyl)pyridine-2-acetonitrile)
- 58735-82-3(Ethyl Acetate-!3C)
- 1443107-59-2(3-amino-4-bromo-2-fluoro-phenol)
- 2228169-07-9(3-(1-bromopropan-2-yl)-1,2-oxazole)
- 1552282-07-1(1-(Bromomethyl)-2-(2-fluoropropan-2-yl)benzene)
- 75502-10-2(Glycolic-2,2-d2 Acid)
- 14097-39-3(2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol)




